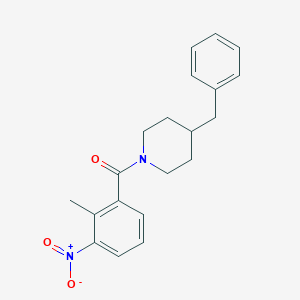

4-苄基-1-(2-甲基-3-硝基苯甲酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to "4-benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine" often involves nucleophilic substitution reactions, condensation processes, or cyclization steps. For example, the synthesis of related benzimidazole compounds has been achieved through reactions involving amino groups and carboxylic acids or their derivatives, suggesting potential pathways for the synthesis of our target compound (Sparke et al., 2010). Similarly, piperidine-mediated reactions have been employed to create benzofuranones, indicating the versatility of piperidine derivatives in synthesis (Verma et al., 2015).

Molecular Structure Analysis

Structural studies of related compounds reveal the impact of substituents on the molecular conformation and electronic distribution. For instance, the presence of nitro groups and their positioning can significantly affect the electron density and molecular polarity, as seen in various nitro-substituted compounds (Saha, 2002). The piperidine ring, a common structural feature in related molecules, often adopts a chair conformation, which could influence the overall geometry and reactivity of the target compound (Prasad et al., 2018).

Chemical Reactions and Properties

Compounds with a benzyl-piperidine moiety participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The presence of a nitro group can further influence reactivity, as it tends to withdraw electrons from the aromatic ring, potentially activating it towards nucleophilic aromatic substitution (NAS) reactions. Studies on similar compounds highlight the role of nitro and benzyl groups in determining the reaction pathways and products (Ashimori et al., 1991).

科学研究应用

合成与反应性

4-苄基-1-(2-甲基-3-硝基苯甲酰)哌啶参与了多种合成和机理研究。例如,通过用脂环二级胺对取代的苯基2-甲基苯甲酸酯进行氨解,研究了邻甲基基团对反应速率和机理的影响。本研究重点研究了取代基在苯甲酰部分引入的电子效应和空间位阻的重要性,这些因素显著影响反应速率和机理,但不会改变反应途径。发现邻甲基基团通过电子效应延迟反应速率,强调了通过共振相互作用实现基态稳定的作用 (Um 等人,2005 年)。

结构研究

已经对与 4-苄基-1-(2-甲基-3-硝基苯甲酰)哌啶相关的化合物进行结构分析,以了解氢键和分子组装机制。例如,异烟酰胺与硝基取代的苯甲酸形成的无水 1:1 质子转移化合物表现出不同的氢键结构。这些研究揭示了异烟酰胺阳离子在分子组装中的多功能性,显示了环状 R(2)(2)(8) 酰胺-酰胺氢键同二聚体基序的影响,并突出了硝基取代的苯甲酸的结构效用 (史密斯和维尔穆特,2010 年)。

药物化学

在药物化学中,已经探索了 4-苄基-1-(2-甲基-3-硝基苯甲酰)哌啶的衍生物作为促动力剂的潜力。一项研究重点关注与西尼必利相关的苯并咪唑衍生物的合成和生物学评估,旨在改善胃肠道动力并治疗溃疡性疾病。本研究强调了在胃肠药理学领域持续寻找更有效、更安全的治疗剂 (斯里尼瓦苏卢等人,2005 年)。

材料科学

在材料科学中,涉及 4-苄基-1-(2-甲基-3-硝基苯甲酰)哌啶相关化合物的研究集中在高折射率聚合物的开发上。例如,合成了源自噻吩基取代的联苯胺的芳香族聚酰亚胺,展示出高折射率和小双折射。这些材料表现出良好的热机械稳定性和透明性,使其适用于高级光学应用 (塔帕斯维等人,2015 年)。

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15-18(8-5-9-19(15)22(24)25)20(23)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQALMKTPJJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)

![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)

![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)

![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)

![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)

![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)

![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)

![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5601117.png)

![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)

![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)

![2-phenyl-5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5601145.png)